molecular formula C12H10N4 B2411079 2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine CAS No. 861209-64-5

2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2411079
CAS No.: 861209-64-5
M. Wt: 210.24
InChI Key: MSXYVHOQERUNSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Future Directions

The future directions for “2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine” and similar compounds could involve further exploration of their potential in medicinal chemistry and drug molecule production . Their synthesis methodologies could also be refined for better yield and regioselectivity .

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Mode of Action

It’s known that electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors of pyrazolo[1,5-a]pyrimidines . This suggests that the compound interacts with its targets by donating electrons, which could result in changes in the targets’ behavior or state.

Biochemical Pathways

The compound’s photophysical properties suggest that it may affect pathways related to light absorption and emission .

Pharmacokinetics

The compound’s solubility in green solvents suggests that it may have good bioavailability.

Result of Action

The compound’s photophysical properties suggest that it may cause changes in light absorption and emission at the molecular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine. For instance, the compound’s photophysical properties can be tuned by changing the electron-donating groups at position 7 on the fused ring . This suggests that the compound’s action and efficacy could be influenced by the presence of different electron-donating groups in its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine typically involves a two-step process starting from the appropriate methyl ketone. The first step involves the formation of an intermediate, which is then cyclized to form the final product. The overall yield of this synthesis can range from 67% to 93%, depending on the specific conditions and reagents used .

Industrial Production Methods

This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of pyrazolo[1,5-a]pyrimidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable for applications in fluorescence-based studies and as a potential therapeutic agent .

Properties

IUPAC Name

2-methyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-9-8-12-14-7-4-11(16(12)15-9)10-2-5-13-6-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXYVHOQERUNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818176
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.